3-(2-Chloroethylamino)propanenitrile
Description
3-(2-Chloroethylamino)propanenitrile is an organic compound characterized by a propanenitrile backbone substituted with a 2-chloroethylamino group. Its molecular formula is C₅H₈ClN₂, featuring a chloroethyl moiety that imparts distinct reactivity and physicochemical properties.
Properties
Molecular Formula |
C5H9ClN2 |
|---|---|
Molecular Weight |
132.59 g/mol |
IUPAC Name |
3-(2-chloroethylamino)propanenitrile |
InChI |
InChI=1S/C5H9ClN2/c6-2-5-8-4-1-3-7/h8H,1-2,4-5H2 |
InChI Key |
GJWAXEHCYPZZSE-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCCl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloroethyl)(cyano)ethylamine typically involves the reaction of ethanolamine with hydrogen chloride to form 2-chloroethylamine hydrochloride. This intermediate is then reacted with acrylonitrile to yield (2-chloroethyl)(cyano)ethylamine. The reaction conditions usually involve the use of organic solvents and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of (2-chloroethyl)(cyano)ethylamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure high yield and purity. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-chloroethyl)(cyano)ethylamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The cyano group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide and potassium thiocyanate, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Major Products
The major products formed from these reactions include substituted amines, oxides, and primary amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
(2-chloroethyl)(cyano)ethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of anticancer drugs.
Industry: Utilized in the production of agrochemicals and materials science
Mechanism of Action
The mechanism of action of (2-chloroethyl)(cyano)ethylamine involves the alkylation of nucleophilic sites in biological molecules. The chloro group forms a reactive intermediate that can alkylate DNA, proteins, and other biomolecules, leading to various biological effects. This mechanism is similar to that of nitrogen mustards, which are known for their cytotoxic properties .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Reactivity: The chloroethyl group in this compound is a strong leaving group, favoring nucleophilic substitution reactions. This contrasts with the acetoxyethyl group in the phenylamino derivative, which may undergo hydrolysis to yield hydroxyl or carboxylate intermediates .
Molecular Weight and Physical Properties :
- The acetoxyethyl-phenyl derivative (C₁₃H₁₆N₂O₂) has a higher molecular weight and broader boiling range (202–258°C) compared to the simpler chloroethyl and methoxyphenyl analogs. This suggests increased intermolecular forces due to its bulkier substituents .
Applications :
- The acetoxyethyl compound is explicitly linked to dye manufacturing, while the methoxyphenyl variant’s applications remain speculative but align with trends in bioactive molecule synthesis. The chloroethyl derivative’s utility may lie in alkylation reactions or as a precursor to functionalized amines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
